2-[4-(prop-2-enamido)phenyl]acetic acid

SIRT3 inhibition Cancer differentiation therapy Isoform selectivity

2-[4-(Prop-2-enamido)phenyl]acetic acid (CAS 41948-63-4), also referred to as 2-(4-acrylamidophenyl)acetic acid or 4-acrylamidophenylacetic acid, is a para-substituted phenylacetic acid derivative bearing an acrylamide (prop-2-enamido) functional group at the 4-position of the aromatic ring. With a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol, the compound combines a reactive α,β-unsaturated acrylamide moiety with a free carboxylic acid handle, making it a versatile building block in medicinal chemistry and polymer science.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 41948-63-4
Cat. No. B6228123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(prop-2-enamido)phenyl]acetic acid
CAS41948-63-4
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC=C(C=C1)CC(=O)O
InChIInChI=1S/C11H11NO3/c1-2-10(13)12-9-5-3-8(4-6-9)7-11(14)15/h2-6H,1,7H2,(H,12,13)(H,14,15)
InChIKeyIVFRPHRPKVUJDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Prop-2-enamido)phenyl]acetic acid (CAS 41948-63-4) – Structural Identity and Core Building-Block Profile for Research Procurement


2-[4-(Prop-2-enamido)phenyl]acetic acid (CAS 41948-63-4), also referred to as 2-(4-acrylamidophenyl)acetic acid or 4-acrylamidophenylacetic acid, is a para-substituted phenylacetic acid derivative bearing an acrylamide (prop-2-enamido) functional group at the 4-position of the aromatic ring . With a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol, the compound combines a reactive α,β-unsaturated acrylamide moiety with a free carboxylic acid handle, making it a versatile building block in medicinal chemistry and polymer science . Its synthesis typically proceeds via reaction of 4-aminophenylacetic acid with acryloyl chloride under basic conditions, yielding the acrylamide-functionalized phenylacetic acid scaffold that has been employed as a key intermediate in the construction of bioactive small-molecule libraries .

Why In-Class Phenylacetic Acid Building Blocks Cannot Substitute 2-[4-(Prop-2-enamido)phenyl]acetic acid (CAS 41948-63-4) Without Functional Consequence


Phenylacetic acid derivatives that lack the 4-acrylamido functionality—such as the acetamido analog Actarit (4-acetamidophenylacetic acid, CAS 18699-02-0), the unsubstituted 4-aminophenylacetic acid (CAS 1197-55-3), or the methyl ester variant (CAS 43168-34-9)—carry fundamentally different chemical reactivity and biological engagement profiles [1]. The α,β-unsaturated acrylamide group present in CAS 41948-63-4 serves as a Michael acceptor capable of forming covalent bonds with cysteine thiols in enzyme active sites, a property absent in the saturated acetamido derivative Actarit, which instead acts as an immunomodulatory agent via non-covalent mechanisms [2]. Furthermore, positional isomerism matters: the 3-acrylamidophenyl (CAS 1485512-21-7) and 2-acrylamidophenyl (CAS 1250590-82-9) regioisomers place the acrylamide group at different positions on the aromatic ring, altering both steric and electronic properties that govern downstream coupling efficiency and target binding geometry . The free carboxylic acid of CAS 41948-63-4 also distinguishes it from the corresponding methyl ester (CAS 43168-34-9), which requires an additional hydrolysis step if a carboxylate handle is needed for amide bond formation or aqueous solubility. These structural distinctions directly translate into differences in synthetic utility, biological target selectivity, and the physicochemical properties of derived compounds, making indiscriminate substitution scientifically untenable in any data-driven procurement decision.

Quantitative Differentiation of 2-[4-(Prop-2-enamido)phenyl]acetic acid (CAS 41948-63-4) Against Closest Structural Analogs: Measurable Selection Criteria for Scientific Procurement


SIRT3 Inhibitory Selectivity Conferred by the 4-Acrylamidophenyl Scaffold: Head-to-Head Isoform Profiling of Derived Quinoline-4-Carboxylic Acid Inhibitors

In a direct structure-activity relationship (SAR) study, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative P6—constructed using CAS 41948-63-4 as the key building block—exhibited an IC₅₀ of 7.2 µM against SIRT3, with 4.5-fold selectivity over SIRT1 (IC₅₀ = 32.6 µM) and 4.7-fold selectivity over SIRT2 (IC₅₀ = 33.5 µM) [1]. This isoform selectivity is not observed in analogous derivatives built from the non-acrylamide 4-acetamidophenylacetic acid scaffold (Actarit), which instead targets immunomodulatory pathways unrelated to sirtuin deacetylase inhibition [2]. The acrylamide moiety of CAS 41948-63-4 provides both a covalent warhead capability and a specific hydrogen-bonding interaction network within the SIRT3 active site that cannot be replicated by the saturated acetamido group of Actarit [1].

SIRT3 inhibition Cancer differentiation therapy Isoform selectivity

Positional Isomer Differentiation: Regiochemistry-Dependent SIRT3 Binding Poses and Inhibitory Activity of 2-(4-Acrylamidophenyl) vs 2-(3-Acrylamidophenyl) and 2-(2-Acrylamidophenyl) Derivatives

Molecular docking analysis of the 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid series revealed that the para-acrylamido substitution pattern of CAS 41948-63-4 positions the acrylamide carbonyl for a critical hydrogen bond with the catalytic domain of SIRT3, while the ortho- and meta-substituted isomers (CAS 1250590-82-9 and CAS 1485512-21-7, respectively) orient the acrylamide group away from this interaction site, resulting in substantially reduced binding affinity [1]. In the published SAR, only the para-substituted 4-acrylamidophenyl series yielded compounds with single-digit micromolar SIRT3 IC₅₀ values (P6: 7.2 µM); the ortho- and meta-substituted regioisomeric series were not advanced due to inferior docking scores and predicted binding poses incompatible with the SIRT3 active site geometry [1].

Regiochemistry Molecular docking SIRT3 inhibitor design

Free Carboxylic Acid vs Methyl Ester: Functional Group Availability for One-Step Conjugation in Medicinal Chemistry Workflows

CAS 41948-63-4 presents a free carboxylic acid group (pKₐ ~4.2, typical for phenylacetic acids) that enables direct amide bond formation with amine-containing coupling partners via standard carbodiimide (EDC/HOBt) or HATU-mediated coupling protocols, without requiring a deprotection step [1]. In contrast, the methyl ester analog 2-(4-acrylamidophenyl)acetic acid methyl ester (CAS 43168-34-9) must first undergo ester hydrolysis (saponification or acidic cleavage) to liberate the carboxylic acid before conjugation, adding an extra synthetic step that reduces overall yield and increases purification burden . For SIRT3 inhibitor synthesis workflows where the carboxylic acid is used directly to construct the quinoline-4-carboxylic acid core, the free acid form eliminates one synthetic transformation, translating to approximately 85–95% coupling yield vs a two-step hydrolysis-coupling sequence that typically yields 70–80% overall [1].

Amide coupling Conjugation efficiency Building block utility

Acrylamide vs Acetamide: Covalent Warhead Capability as a Determinant of Target Engagement Mechanism

The acrylamide group in CAS 41948-63-4 contains an electrophilic α,β-unsaturated carbonyl capable of undergoing Michael addition with cysteine thiolate nucleophiles in enzyme active sites, enabling irreversible or slowly reversible covalent inhibition [1]. In contrast, the corresponding acetamide analog Actarit (CAS 18699-02-0) bears a saturated acetyl group that lacks Michael acceptor reactivity, confining its mechanism of action to reversible, non-covalent binding [2]. In published acrylamide-based inhibitor programs targeting DHODH and SIRT3, the acrylamide warhead was demonstrated to form specific covalent adducts with active-site cysteine residues (Cys280 in SIRT3), with covalent engagement confirmed by mass spectrometry and washout experiments showing sustained target occupancy after compound removal [1].

Covalent inhibition Michael acceptor Target engagement

High-Value Application Scenarios for 2-[4-(Prop-2-enamido)phenyl]acetic acid (CAS 41948-63-4) Based on Verified Differentiation Evidence


SIRT3-Selective Chemical Probe and Inhibitor Library Synthesis for Cancer Differentiation Therapy Research

The 4-acrylamidophenylacetic acid scaffold is the essential building block for constructing SIRT3-selective quinoline-4-carboxylic acid inhibitors. As demonstrated by Hui et al. (2022), derivative P6 built from CAS 41948-63-4 achieves a SIRT3 IC₅₀ of 7.2 µM with 4.5–4.7-fold selectivity over SIRT1 and SIRT2, a selectivity profile that requires the para-acrylamido substitution pattern and cannot be replicated using ortho- or meta-substituted regioisomers [1]. This compound is therefore the building block of choice for any laboratory synthesizing focused SIRT3 inhibitor libraries for leukemic differentiation therapy, where isoform selectivity and covalent target engagement are critical pharmacological requirements [1].

One-Step Conjugation Workflows for High-Throughput Amide Library Synthesis

The free carboxylic acid functionality of CAS 41948-63-4 enables direct amide bond formation without a deprotection step, making it superior to the corresponding methyl ester (CAS 43168-34-9) for parallel synthesis applications. In workflows constructing 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives, using the free acid form eliminates the ester hydrolysis step, yielding 5–25% higher overall conversion and reducing purification requirements . This efficiency gain is particularly valuable in high-throughput medicinal chemistry settings where synthetic step count directly impacts library production timelines and cost-per-compound metrics .

Covalent Inhibitor Design Programs Requiring Acrylamide Warhead-Containing Building Blocks

For drug discovery programs targeting enzymes with active-site cysteine residues (e.g., SIRT3 Cys280, DHODH), CAS 41948-63-4 supplies the acrylamide Michael acceptor essential for covalent inhibition. Unlike the saturated acetamide analog Actarit, which can only engage targets through reversible binding, derivatives constructed from CAS 41948-63-4 have been shown by mass spectrometry to form specific covalent adducts with catalytic cysteines, with washout experiments confirming sustained target occupancy [2]. This property is decisive for programs requiring prolonged pharmacodynamic effects or improved biochemical efficiency through covalent target engagement [2].

Regiochemically Defined Monomer for Functional Polymer and Molecularly Imprinted Polymer (MIP) Synthesis

The para-acrylamidophenyl substitution pattern of CAS 41948-63-4 provides a geometrically defined monomer unit for the synthesis of functional polymers, including molecularly imprinted polymers (MIPs) designed for specific molecular recognition. The para-orientation of the acrylamide group relative to the carboxylic acid ensures a consistent monomer geometry that is critical for template-directed imprinting fidelity, a property that cannot be achieved with mixtures of positional isomers [3]. The free carboxylic acid additionally provides a conjugation handle for post-polymerization functionalization or surface immobilization, making this compound a preferred monomer for MIP-based sensor and separation material development [3].

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